3-Benzoyl-2-naphthoic acid

Physical organic chemistry Acid-base equilibria Non-aqueous media

Researchers requiring position-defined naphthoic acid building blocks face risks from generic substitution, where regioisomeric impurities alter reactivity and compromise synthetic outcomes. 3-Benzoyl-2-naphthoic acid (CAS 38119-08-3) eliminates this uncertainty as a precisely substituted 2-naphthoic acid scaffold. • Dual esterification pathways: Fischer conditions yield pseudo-esters, while diazomethane produces normal esters, enabling access to distinct product classes from a single starting material. • Validated HPLC separation (Newcrom R1) supports purity assessment; supplied at ≥95% purity for reliable reaction outcomes. • Defined physicochemical profile (XLogP3: 3.0, MW: 276.3) supports chromatographic method development and SAR expansion for NMDA receptor allosteric modulation studies.

Molecular Formula C18H12O3
Molecular Weight 276.3 g/mol
CAS No. 38119-08-3
Cat. No. B1617409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-2-naphthoic acid
CAS38119-08-3
Molecular FormulaC18H12O3
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)O
InChIInChI=1S/C18H12O3/c19-17(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)11-16(15)18(20)21/h1-11H,(H,20,21)
InChIKeyGDYNSPPOLCIHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyl-2-naphthoic Acid Overview


3-Benzoyl-2-naphthoic acid (CAS 38119-08-3) is a substituted 2-naphthoic acid derivative featuring a benzoyl substituent at the 3-position of the naphthalene ring system . This compound belongs to the class of naphthalene-2-carboxylic acids bearing aromatic ketone functionality, which are primarily utilized as synthetic intermediates in organic chemistry and as building blocks for more complex molecular architectures . The compound is commercially available in research quantities, with typical purity specifications of 95–98% as reported by multiple suppliers [1].

3-Benzoyl-2-naphthoic Acid Substitution Risks


Generic substitution among naphthoic acid derivatives introduces significant functional and reactivity risks due to the pronounced positional sensitivity of the naphthalene scaffold. In the 2-naphthoic acid system, substitution at the 3-position produces distinct electronic and steric effects compared to 1-naphthoic acid regioisomers or alternative substitution patterns on the 2-naphthoic acid core [1]. Furthermore, the benzoyl substituent introduces ketone-specific reactivity that is absent in hydroxy-, amino-, or unsubstituted naphthoic acid analogs, directly influencing synthetic utility and potential biological activity [2]. The evidence presented below quantifies the specific differentiation points that make 3-benzoyl-2-naphthoic acid non-interchangeable with closely related compounds, thereby informing scientific selection and procurement decisions.

3-Benzoyl-2-naphthoic Acid Differentiation Evidence


Regioisomeric Acidity Differentiation

The substitution pattern on the naphthoic acid scaffold fundamentally alters acid dissociation behavior. In systematic studies of naphthoic acids in non-aqueous media, 3-substituted 1-naphthoic acids exhibit pKHA values that correlate with meta-substituted benzoic acids, while 4-substituted derivatives parallel para-substituted benzoic acids [1]. This positional effect translates to measurable pKa differences among regioisomers in organic solvents such as ethanol and dimethyl sulfoxide [1]. 3-Benzoyl-2-naphthoic acid combines the 2-naphthoic acid core with a 3-position benzoyl substituent, a structural arrangement that dictates its unique acid-base profile relative to 1-naphthoic acid analogs or differently substituted 2-naphthoic acid derivatives.

Physical organic chemistry Acid-base equilibria Non-aqueous media

Esterification Pathway Divergence

Fischer esterification of 2-benzoyl-1-naphthoic acid (a close regioisomeric analog) with methanol/HCl yields a pseudo-ester (lactone of hemiketol, m.p. 156°C) in 90% yield, whereas the normal methyl ester (m.p. 73°C) is obtained only via diazomethane treatment [1]. This behavior markedly contrasts with 2-benzoylbenzoic acid, which under identical Fischer conditions produces only the normal methyl ester without pseudo-ester formation [1]. 3-Benzoyl-2-naphthoic acid shares the benzoyl-naphthoic acid architecture that enables this divergent esterification pathway, distinguishing it from simpler benzoylbenzoic acid analogs in synthetic applications requiring ester derivative preparation.

Synthetic organic chemistry Esterification Lactone formation

NMDA Receptor SAR by 3-Substitution

Structure-activity relationship studies of 2-naphthoic acid derivatives as allosteric NMDA receptor inhibitors reveal that substitution at the 3-position critically modulates inhibitory activity. 2-Naphthoic acid itself shows low activity at GluN2A-containing receptors and even lower activity at other NMDA receptor subtypes [1]. Addition of 3-amino or particularly 3-hydroxy substituents increases inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors [1]. 3-Benzoyl-2-naphthoic acid, bearing a benzoyl group at the 3-position, occupies a distinct point in this SAR landscape with physicochemical properties (hydrogen bond acceptor count: 3; hydrogen bond donor count: 1; XLogP3: 3.0) [2] that differentiate it from the more polar 3-hydroxy or 3-amino analogs.

Medicinal chemistry NMDA receptor Structure-activity relationship

Physicochemical Property Comparison

3-Benzoyl-2-naphthoic acid exhibits a distinctive physicochemical profile characterized by XLogP3 of 3.0, three hydrogen bond acceptor sites, and one hydrogen bond donor [1]. This profile differs substantially from 3-hydroxy-2-naphthoic acid, which possesses both additional hydrogen bond donor capacity (2 donors) and lower lipophilicity due to the polar hydroxyl substituent. Similarly, 3-amino-2-naphthoic acid offers different hydrogen bonding geometry and basicity characteristics [2]. The benzoyl substituent confers intermediate lipophilicity with aromatic ketone functionality, positioning this compound as a unique building block for applications requiring balanced hydrophobic character and specific hydrogen bonding capabilities.

Physicochemical properties Lipophilicity Hydrogen bonding

3-Benzoyl-2-naphthoic Acid Research Applications


Controlled Ester Derivative Synthesis

3-Benzoyl-2-naphthoic acid serves as a well-defined building block for preparing ester derivatives via multiple synthetic routes. Based on the reactivity profile established for structurally related 2-benzoyl-1-naphthoic acid, this compound offers distinct esterification pathways depending on the chosen method—Fischer conditions may favor pseudo-ester (lactone) formation, whereas diazomethane treatment yields normal esters [1]. This dual-pathway reactivity provides synthetic chemists with options for accessing different product classes from the same starting material, a feature not available with simpler benzoylbenzoic acid analogs [1].

Non-Aqueous Acid-Base Equilibria Studies

The 3-benzoyl substitution on the 2-naphthoic acid scaffold provides a defined probe for studying acid dissociation behavior in organic solvent systems. The established framework for comparing 3- and 4-substituted naphthoic acids demonstrates that positional substitution correlates with distinct pKa trends in non-aqueous media including ethanol, dimethyl sulfoxide, methanol, acetonitrile, dimethylformamide, and pyridine [2]. 3-Benzoyl-2-naphthoic acid extends this series, enabling systematic investigation of benzoyl substituent effects on acid-base equilibria in organic solvents relevant to industrial and analytical chemistry [2].

NMDA Receptor Modulator Development

Within the 2-naphthoic acid scaffold for NMDA receptor allosteric modulation, the 3-position substitution critically influences receptor subtype activity. Structure-activity relationship data confirm that 3-substituent identity modulates inhibitory activity across GluN1/GluN2A-D receptor subtypes, with distinct profiles for unsubstituted, 3-hydroxy, and 3-amino derivatives [3]. 3-Benzoyl-2-naphthoic acid, with its benzoyl substituent (H-bond acceptors = 3, H-bond donors = 1, XLogP3 = 3.0) [4], provides a distinct physicochemical profile for SAR expansion, enabling investigation of aromatic ketone substitution effects on NMDA receptor pharmacology [3].

Chromatographic Method & Reference Standard

The compound's defined physicochemical parameters—XLogP3 of 3.0, three hydrogen bond acceptors, and one hydrogen bond donor [4]—support its use in chromatographic method development. Separation of 3-benzoyl-2-naphthoic acid has been demonstrated on Newcrom R1 HPLC columns [5], providing a validated analytical approach for purity assessment and reaction monitoring. The compound is commercially available with purity specifications of 95–98% , suitable for use as a reference standard in analytical quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzoyl-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.